2,5-dichloro-N-propylbenzenesulfonamide

Vue d'ensemble

Description

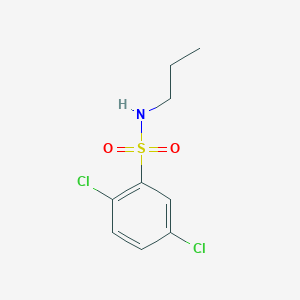

2,5-Dichloro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11Cl2NO2S and a molecular weight of 268.16 g/mol. This compound belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-propylbenzenesulfonamide typically involves the chlorination of a suitable precursor followed by sulfonamide formation. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dichloro-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under reducing conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of benzenesulfonic acids.

Reduction: Formation of benzenesulfonamides with reduced functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The sulfonamide group in 2,5-dichloro-N-propylbenzenesulfonamide is known for its antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of sulfonamides exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi through mechanisms that involve enzyme inhibition and disruption of cellular processes .

Case Study: Antitumor Activity

A study investigated the anticancer potential of sulfonamide derivatives, revealing that some compounds demonstrated enhanced cell-killing activity against breast cancer cells compared to non-cancer cells. This suggests that structural modifications in sulfonamides can lead to increased selectivity and potency against tumor cells .

Agricultural Applications

Pesticide Development

this compound serves as an intermediate in the synthesis of various agrochemicals, including pesticides. Its chlorinated structure enhances its effectiveness as a herbicide or insecticide by improving its stability and bioactivity in agricultural settings. The compound's ability to inhibit specific enzymes in pests makes it a valuable tool in crop protection strategies .

Material Science

Synthesis of Specialty Chemicals

In material science, this compound is utilized as a building block for synthesizing specialty chemicals such as dyes and pigments. Its unique chemical properties allow for the creation of materials with specific functionalities required in various industrial applications.

Chemical Synthesis

Intermediate for Complex Molecules

The compound acts as a crucial intermediate in organic synthesis. Its structure allows for further modifications to produce more complex molecules used in pharmaceuticals and other chemical products. The versatility of this compound makes it an essential component in synthetic organic chemistry.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Agricultural Use | Material Science Application |

|---|---|---|---|---|

| This compound | Moderate | High | Yes | Yes |

| Related Sulfonamide Derivative A | High | Moderate | No | Yes |

| Related Sulfonamide Derivative B | Low | High | Yes | No |

Mécanisme D'action

The mechanism of action of 2,5-dichloro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atoms on the benzene ring can also participate in halogen bonding, further stabilizing the interaction with the target .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dichloro-N,N-dipropylbenzenesulfonamide: Similar structure but with two propyl groups instead of one.

2,5-Dichloro-N-(3-imidazol-1-yl-propyl)-benzenesulfonamide: Contains an imidazole ring attached to the propyl group

Uniqueness

2,5-Dichloro-N-propylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of a single propyl group. This unique structure allows it to interact differently with molecular targets compared to its analogs, making it valuable in specific research applications .

Activité Biologique

Overview

2,5-Dichloro-N-propylbenzenesulfonamide is an organic compound with a sulfonamide functional group and two chlorine atoms on a benzene ring. It has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHClNOS

- Molecular Weight : 239.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological responses.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Protein Interaction Modulation : By binding to proteins, it can alter their function and influence cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through specific signaling pathways.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of benzenesulfonamide exhibit significant activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar properties .

-

Anticancer Activity :

- Research published in the Journal of Medicinal Chemistry showed that sulfonamide derivatives could inhibit tumor cell proliferation. In vitro assays indicated that this compound could decrease cell viability in several cancer cell lines .

-

Anti-inflammatory Mechanisms :

- A study focusing on inflammatory pathways revealed that compounds with sulfonamide groups can inhibit the production of nitric oxide in macrophages, suggesting potential anti-inflammatory applications for this compound .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided below:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2,5-Dichloronitrobenzene | Nitro group instead of sulfonamide | Limited biological activity |

| 2,5-Dichlorobenzenesulfonamide | Lacks propyl group | Moderate antimicrobial activity |

| This compound | Propyl group enhances solubility and reactivity | Antimicrobial and anticancer properties |

Propriétés

IUPAC Name |

2,5-dichloro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMUVOJZSMOXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364510 | |

| Record name | 2,5-dichloro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88522-13-8 | |

| Record name | 2,5-dichloro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.